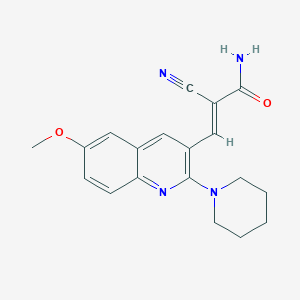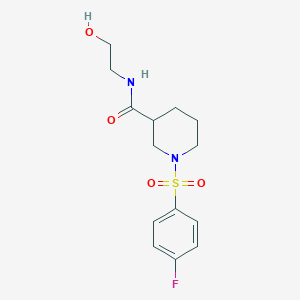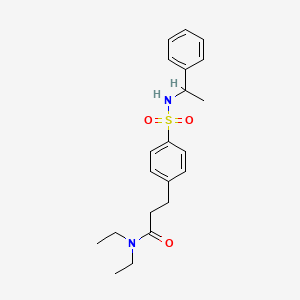
N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide is a chemical compound that belongs to the class of sulfonamide derivatives. It is commonly known as DPP4 inhibitor, which is used in the treatment of type 2 diabetes. This compound inhibits the dipeptidyl peptidase-4 (DPP4) enzyme, which is responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in regulating glucose homeostasis by stimulating insulin secretion and suppressing glucagon secretion. Therefore, the inhibition of DPP4 by this compound leads to increased insulin secretion and decreased glucagon secretion, resulting in improved glycemic control.
作用機序
The mechanism of action of N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide involves the inhibition of the this compound enzyme. This compound is responsible for the degradation of incretin hormones, which play a crucial role in regulating glucose homeostasis. Inhibition of this compound leads to increased insulin secretion and decreased glucagon secretion, resulting in improved glycemic control.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases insulin secretion and decreases glucagon secretion, which results in improved glycemic control. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide in lab experiments is its specificity for the this compound enzyme. This compound selectively inhibits this compound without affecting other enzymes, which makes it a valuable tool for studying the role of this compound in glucose homeostasis. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Therefore, it is important to use appropriate concentrations in lab experiments.
将来の方向性
There are several future directions for the research on N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide. One of the areas of research is the development of more potent and selective this compound inhibitors for the treatment of type 2 diabetes. Additionally, there is a need for further investigation into the anti-inflammatory and neuroprotective effects of this compound. Furthermore, the potential use of this compound in the treatment of other diseases, such as cancer and Alzheimer's disease, is an area of interest for future research.
合成法
The synthesis of N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide involves the reaction of 4-(N-(1-phenylethyl)sulfamoyl)benzeneboronic acid with N,N-diethyl-3-bromopropionamide in the presence of a palladium catalyst. The reaction is carried out under mild conditions and yields the desired compound in good yield and purity.
科学的研究の応用
N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It has been shown to improve glycemic control by increasing insulin secretion and decreasing glucagon secretion. Additionally, this compound has been investigated for its potential anti-inflammatory and neuroprotective effects.
特性
IUPAC Name |
N,N-diethyl-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-4-23(5-2)21(24)16-13-18-11-14-20(15-12-18)27(25,26)22-17(3)19-9-7-6-8-10-19/h6-12,14-15,17,22H,4-5,13,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRNYIKEGGHUJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

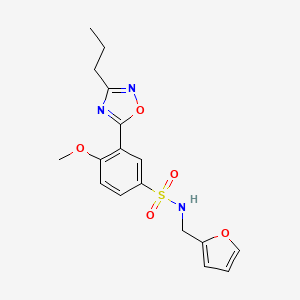
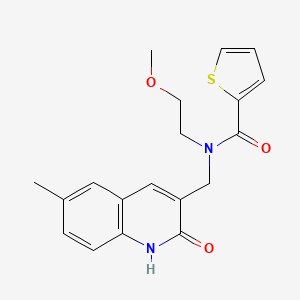

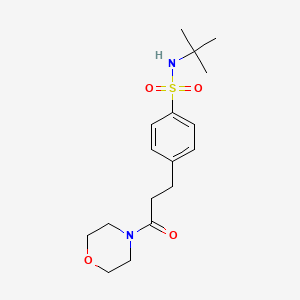
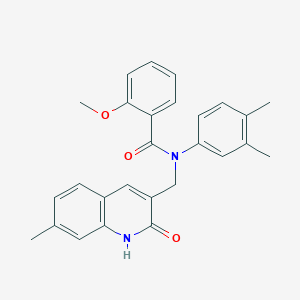
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7718458.png)

![3-(2,5-dimethoxyphenyl)-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718480.png)
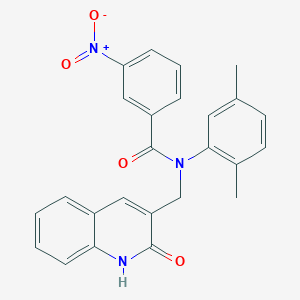
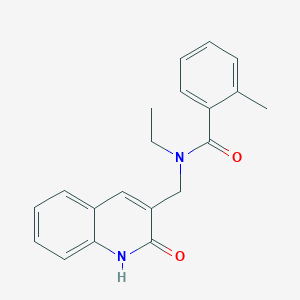
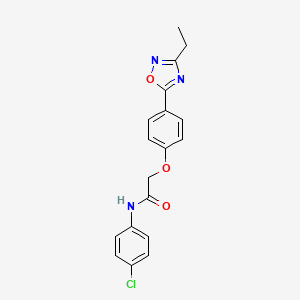
![2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7718511.png)
